

# The Role of A Disintegrin and Metalloproteinases (ADAMs) in Cancer: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

A Disintegrin and Metalloproteinases (ADAMs) are a family of transmembrane and secreted proteins that play a crucial role in a variety of cellular processes, including cell adhesion, migration, and proteolysis.[1] A subset of the ADAM family possesses proteolytic activity, enabling them to cleave and release the extracellular domains of a wide range of membrane-bound proteins. This process, known as "ectodomain shedding," is a key mechanism for regulating the activity of growth factors, cytokines, and their receptors.[2] Emerging evidence has strongly implicated several ADAM family members, particularly ADAM10 and ADAM17, in the initiation and progression of various cancers. Their dysregulation can lead to aberrant activation of critical signaling pathways that drive tumor growth, invasion, and metastasis.[3][4] This technical guide provides a comprehensive review of the literature on the role of ADAMs in cancer, with a focus on their involvement in key signaling pathways, quantitative data on their expression and activity, and detailed experimental protocols for their study.

## Quantitative Data on ADAM Expression and Activity in Cancer

The overexpression of several ADAM proteins has been documented in a wide range of human cancers, and in many cases, this increased expression correlates with poor prognosis and advanced disease stages.[3][5]



| ADAM Protein                            | Cancer Type(s)                                                                                                                                                                                                  | Key Quantitative<br>Findings                                                                           | Reference(s) |
|-----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|--------------|
| ADAM9                                   | Gastric Cancer                                                                                                                                                                                                  | Significantly upregulated in GC tissues compared to non-neoplastic foveolar epithelium.                | [6]          |
| Breast Cancer                           | mRNA frequently expressed in breast carcinomas (66%) compared to normal breast tissues (24%). The 84 kDa form correlated positively with node-positive cancers (p = 0.05) and HER-2 protein levels (p = 0.016). | [7]                                                                                                    |              |
| Prostate Cancer                         | Overexpressed in prostate cancer.                                                                                                                                                                               | [8]                                                                                                    | _            |
| ADAM10                                  | Non-Small Cell Lung<br>Cancer (NSCLC)                                                                                                                                                                           | Histoscore of ADAM10 was statistically increased in tumor tissues compared to normal tissues (P<0.01). | [9]          |
| Triple-Negative Breast<br>Cancer (TNBC) | High expression in pre-NACT samples was strongly associated with poorer response to NACT and shorter overall survival.                                                                                          | [8]                                                                                                    | _            |



| Hepatocellular<br>Carcinoma (HCC) | Downregulation with siRNA suppressed cell proliferation, migration, and invasion. | [10]                                                                                                                                                                                                                                                |         |
|-----------------------------------|-----------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------|
| ADAM12                            | Gastric Cancer                                                                    | Significantly upregulated in GC compared to non- neoplastic foveolar epithelium, with higher expression in intestinal-type tumors.                                                                                                                  | [6]     |
| ADAM15                            | Gastric Cancer                                                                    | Significantly upregulated in GC compared to non- neoplastic foveolar epithelium.                                                                                                                                                                    | [6]     |
| Bladder Cancer                    | Silencing reduced bladder cancer cell invasion.                                   | [11]                                                                                                                                                                                                                                                |         |
| ADAM17                            | Breast Cancer                                                                     | The proportion of the active (100 kDa) to total ADAM-17 increased progressively from normal breast tissue to primary breast cancer to lymph node metastases (P = 0.017). High expression is associated with significantly shorter overall survival. | [5][12] |



| Brain Tumors                         | siRNA transfection<br>reduced invasiveness<br>of U87 cells by 48.3%<br>(P < 0.01) under<br>hypoxic conditions.             | [13] |
|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------|------|
| Breast Cancer (MDA-<br>MB-231 cells) | Overexpression increased growth rate by 20.7-41.3% (P<0.01). shRNA knockdown decreased growth rate by 10.2-22.3% (P<0.05). | [14] |

Table 1: Summary of Quantitative Data on ADAM Expression in Various Cancers. This table summarizes key findings on the differential expression of various ADAM proteins in cancer tissues compared to normal tissues and their correlation with clinical outcomes.

## Key Signaling Pathways in ADAM-Mediated Carcinogenesis

ADAM proteins are central regulators of several oncogenic signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) and Notch signaling cascades.

## **EGFR Pathway Activation**

ADAM10 and ADAM17 are the primary sheddases for the entire family of EGFR ligands, including Epidermal Growth Factor (EGF), Transforming Growth Factor-alpha (TGF-α), Amphiregulin (AREG), and Heparin-binding EGF-like growth factor (HB-EGF).[15] The proteolytic release of these ligands from their membrane-tethered precursors is a critical step in the activation of EGFR signaling.[15] This signaling pathway is a potent driver of cell proliferation, survival, and migration in a multitude of cancers.[14]





Click to download full resolution via product page

Figure 1: ADAM17-mediated EGFR signaling pathway in cancer.

## **Notch Signaling Pathway**

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions, proliferation, and differentiation.[16] ADAM10 is the principal sheddase responsible for the S2 cleavage of the Notch receptor, a critical step for its activation. [16] Following ADAM10-mediated cleavage, the receptor undergoes a subsequent intramembranous cleavage by the γ-secretase complex, releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate the transcription of target genes. Dysregulation of Notch signaling due to aberrant ADAM10 activity is a key driver in several cancers, including non-small cell lung cancer.[9]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. ADAMTS13 Activity: Screening Test Protocol PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The disintegrin-metalloproteinases ADAM9, ADAM12, and ADAM15 are upregulated in gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pleiotropic roles of ADAM9 in the biology of solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, regulatory factors and cancer-related physiological effects of ADAM9 PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. ADAM-17 predicts adverse outcome in patients with breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of ADAM17 reduces hypoxia-induced brain tumor cell invasiveness PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADAM17 promotes breast cancer cell malignant phenotype through EGFR-PI3K-AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands -PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]



• To cite this document: BenchChem. [The Role of A Disintegrin and Metalloproteinases (ADAMs) in Cancer: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666595#review-of-literature-on-adam-ca]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com